(Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-phenylprop-2-enenitrile
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Overview
Description
(Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-phenylprop-2-enenitrile is an organic compound that features a bromo-substituted dimethoxyphenyl group and a phenylprop-2-enenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-phenylprop-2-enenitrile typically involves the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with a suitable nitrile compound under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and patents .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-phenylprop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromo group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-phenylprop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used to study the effects of bromo-substituted phenyl derivatives on biological systems. It can serve as a model compound for investigating the interactions between similar molecules and biological targets.
Medicine
While specific medical applications of this compound are not well-documented, its structural features suggest potential use in the development of pharmaceuticals. Researchers may explore its activity against various biological targets to identify potential therapeutic benefits.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical manufacturing.
Mechanism of Action
The mechanism of action of (Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-phenylprop-2-enenitrile involves its interaction with specific molecular targets. The bromo and dimethoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4,5-dimethoxybenzyl alcohol: This compound shares the bromo and dimethoxy substituents but differs in its overall structure and functional groups.
2-Bromo-4,5-dimethoxyphenylacetic acid: Another similar compound with the same substituents but a different core structure.
Uniqueness
(Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-phenylprop-2-enenitrile is unique due to its combination of a bromo-substituted dimethoxyphenyl group and a phenylprop-2-enenitrile moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-phenylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c1-20-16-9-13(15(18)10-17(16)21-2)8-14(11-19)12-6-4-3-5-7-12/h3-10H,1-2H3/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZVJDKXECBNOC-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C(C#N)C2=CC=CC=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C(\C#N)/C2=CC=CC=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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